
4-Aminocinnamic acid
Overview
Description
4-Aminocinnamic acid (ACA, C₉H₉NO₂) is a phenylpropanoid derivative with an amino group substituted at the para position of the cinnamic acid backbone. It has a molecular weight of 163.17 g/mol, a melting point of 170°C, and is typically synthesized via microbial fermentation or chemical modification of intermediates like 4-aminophenylalanine . ACA serves as a critical precursor for high-performance bio-based polymers, such as polyimides and polyamides, due to its aromatic rigidity and thermal stability . It is also utilized in analytical chemistry as a matrix for MALDI imaging mass spectrometry (IMS), offering enhanced sensitivity and reduced in-source fragmentation for lipids and gangliosides . Additionally, ACA exhibits moderate antimicrobial activity against Bacillus subtilis and Escherichia coli (MIC values: 602–708 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with ammonia in ethanol to form benzamide. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of cinnamaldehyde or by the condensation of benzal chloride with sodium acetate, followed by acid hydrolysis . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Enzymatic Deamination
4-ACA is synthesized via enzymatic deamination of 4-aminophenylalanine using ammonia lyases (ALs). Key findings include:
-
Rhodotorula glutinis -derived phenylalanine ammonia-lyase (RgPAL) demonstrates 8-fold higher activity compared to Arabidopsis thaliana-derived enzymes, achieving 825 mg/L yield under optimal conditions (pH 8–9, 28°C) .
-
Mutation of histidine to glutamic acid (H123E) in AtPAL4 increases substrate specificity for 4-aminophenylalanine, enhancing 4-ACA production by 1.25-fold .
Photodimerization
Solid-state UV irradiation induces [2+2] cycloaddition, forming α-truxillic acid derivatives . Key studies reveal:
-
The bromide salt of 4-ACA undergoes single-crystal-to-single-crystal (SCSC) photodimerization , confirmed via Raman spectroscopy and DFT simulations .
-
Conversion is quantitative under 254 nm UV light, with lattice vibrations dynamically adjusting during the reaction .
Table 2: Photodimerization Parameters
Substrate Form | Wavelength | Reaction Type | Product | Conversion Efficiency | Reference |
---|---|---|---|---|---|
4-ACA bromide salt | 254 nm | [2+2] Cycloaddition | α-Truxillic acid | 100% |
Esterification
4-ACA reacts with methanol in acidic conditions:
Amidation
-
Treatment with trifluoroacetic anhydride yields 4-trifluoroacetamido cinnamic acid , enabling subsequent photodimerization into α-truxillic diamines for polymer synthesis .
Table 3: Derivatization Reactions
Oxidation and Reduction
-
Oxidation : 4-ACA is oxidized to quinones using KMnO₄ or CrO₃ in acidic media .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts 4-ACA to 4-aminocinnamyl alcohol , a precursor for pharmaceuticals .
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ yields 3-nitro-4-aminocinnamic acid .
-
Halogenation : Cl₂/FeCl₃ produces 3-chloro-4-aminocinnamic acid .
Schiff Base Formation
4-ACA reacts with aldehydes (e.g., cellulose-derived aldehydes) to form antibacterial Schiff bases , achieving >99% inhibition against S. aureus and E. coli.
Scientific Research Applications
Polymer Synthesis
4-Aminocinnamic acid is utilized in the synthesis of high-performance polymers. Recent studies have demonstrated that it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Heat-resistant Polymers : Research indicates that polymers synthesized using this compound exhibit superior heat resistance compared to traditional polymers. This is particularly beneficial for applications in aerospace and automotive industries where materials must withstand extreme temperatures .
- Biopolymers : The compound has also been explored as a building block for biopolymers, which are increasingly important in sustainable materials science. The incorporation of this compound into biopolymer frameworks can improve their functional properties, making them suitable for biomedical applications .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in various studies, showing promising results against a range of pathogens.
- Metal Complexes : A notable application involves the formation of metal complexes with zinc ions and this compound. These complexes exhibit enhanced antimicrobial activity compared to zinc alone, suggesting potential uses in medical applications such as coatings for surgical instruments or wound dressings .
- Natural Antimicrobials : The compound has been studied for its ability to enhance the efficacy of existing antimicrobial agents, potentially leading to the development of new therapeutic strategies against resistant bacterial strains .
Biochemical Pathways and Enzyme Applications
This compound plays a crucial role in various biochemical pathways and has been utilized in enzyme-catalyzed reactions.
- Enzyme Production : A method for producing this compound through the enzymatic conversion of 4-aminophenylalanine using ammonia lyase has been developed. This method allows for efficient production of the compound, highlighting its potential for industrial applications .
- Research on Enzyme Specificity : Studies have focused on the specificity of different ammonia lyases derived from various organisms (e.g., Rhodotorula glutinis vs. Arabidopsis thaliana). These investigations aim to optimize conditions for maximum yield of this compound from precursor substrates, which is vital for both academic research and industrial production .
Case Studies
Mechanism of Action
The mechanism by which 4-aminocinnamic acid exerts its effects involves its ability to form Schiff bases with aldehydes and ketones. This reaction is crucial in its antibacterial activity, where it disrupts bacterial cell wall synthesis . Additionally, its structure allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogs and Key Properties
Functional Comparisons
A. MALDI Imaging Performance
- ACA vs. DHA (2,5-Dihydroxyacetophenone): ACA generates higher-quality ganglioside images due to reduced in-source fragmentation and stronger absorption at 355 nm. It outperforms DHA in sensitivity and signal-to-noise ratio for mouse brain tissue imaging .
- DMACA vs. DAN (1,5-Diaminonaphthalene): DMACA achieves 5 µm spatial resolution (vs. ~6 µm for DAN) with lower laser power, enabling precise phospholipid imaging in human kidney samples .
B. Antimicrobial Activity
- 4-Methoxycinnamic acid shows superior antifungal activity (MIC: 50.4–449 µM) compared to ACA, which is more effective against bacteria .
- aureus or E. coli .
D. Production Methods
- ACA is biosynthesized from glucose via engineered E. coli, whereas 4-methoxycinnamic acid is extracted from plants .
- DMACA and fluorinated analogs (e.g., ATA-F1/ATA-F2) are synthesized through photodimerization or chemical modification of ACA .
Research Findings and Data Tables
Table 1: Thermal and Mechanical Properties of Bio-Based Polymers
Table 2: Antimicrobial MIC Values (µM)
Compound | B. subtilis | E. coli | C. albicans | M. tuberculosis | |
---|---|---|---|---|---|
This compound | 602 | 708 | N/A | N/A | |
4-Methoxycinnamic acid | 449 | 449 | 50.4 | N/A | |
3,4-Methylenedioxycinnamic acid | N/A | N/A | N/A | 312–520 |
Biological Activity
4-Aminocinnamic acid (4-ACA) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. This article presents a detailed overview of the biological activity of 4-ACA, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its amino group at the para position relative to the carboxylic acid group on a cinnamic acid backbone. The molecular formula is CHNO, and its structure can be represented as follows:
This configuration allows for significant interactions with biological systems, influencing its activity.
Antimicrobial Properties
Research indicates that 4-ACA exhibits antimicrobial properties. A study demonstrated that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membrane integrity, leading to cell lysis .
Bioluminescence Inhibition
4-ACA has been shown to inhibit bioluminescence in certain marine organisms. Specifically, it binds to the bioluminescent systems in the gills of luminous species, preventing light production. This inhibition can be reversed by high concentrations of other cinnamic acid derivatives, indicating competitive binding .
Enzymatic Activity
The compound is also involved in enzymatic reactions as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid derivatives. This enzymatic pathway is crucial for producing 4-ACA from 4-aminophenylalanine, highlighting its role in metabolic processes within plants and microorganisms .
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of 4-ACA on cancer cells. It has been found to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent. The underlying mechanism appears to involve the activation of apoptotic pathways through oxidative stress .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-ACA against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.
Microorganism | Concentration (µg/mL) | Viability (%) |
---|---|---|
E. coli | 0 | 100 |
E. coli | 50 | 75 |
E. coli | 100 | 30 |
Staphylococcus aureus | 0 | 100 |
Staphylococcus aureus | 50 | 60 |
Staphylococcus aureus | 100 | 20 |
Case Study 2: Bioluminescence Inhibition
In another study examining the effects of various cinnamic acids on marine bioluminescence, trans-4-aminocinnamic acid was found to significantly inhibit light production at concentrations as low as 10 µM.
Compound | Concentration (µM) | Bioluminescence Activity (%) |
---|---|---|
Control | 0 | 100 |
trans-4-Aminocinnamic Acid | 10 | 40 |
trans-4-Aminocinnamic Acid | 50 | 15 |
Production Methods
The industrial production of 4-ACA can be achieved through enzymatic methods utilizing ammonia lyase derived from various organisms. Recent advancements have demonstrated that engineered strains of Escherichia coli can produce significant yields of 4-ACA from phenylalanine substrates .
Table: Enzymatic Activity Comparison
Enzyme Source | PAL Activity (µmol/min/mg) | 4APAL Activity (µmol/min/mg) |
---|---|---|
Arabidopsis thaliana | 0.18 | 0.012 |
Engineered E. coli | Variable | Up to several g/L production |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Aminocinnamic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves photodimerization of this compound derivatives under UV irradiation. For example, crystalline salts (e.g., chloride or sulfate) are irradiated to induce [2+2] cycloaddition reactions, with photoreactivity dependent on intermolecular hydrogen bonding (O···O distances ≤3.0 Å) and π-stacking arrangements . Optimization requires controlled light intensity (e.g., 365 nm UV lamp) and monitoring via HPLC or NMR to confirm dimer formation. Yield improvements (≥80%) are achievable by pre-organizing molecules in crystalline matrices to minimize side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 170°C for pure this compound) against literature values to assess purity .
- Spectroscopic Techniques : Use FT-IR to confirm functional groups (e.g., -NH₂ at ~3400 cm⁻¹, carboxylic acid C=O at ~1680 cm⁻¹) and ¹H/¹³C NMR to verify aromatic proton environments and amine/carboxylic acid integration .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients to resolve impurities .
Advanced Research Questions
Q. What molecular docking methodologies are used to study this compound’s interactions with bacterial targets?
- Methodological Answer :
-
Protein Preparation : Retrieve target protein structures (e.g., Mycobacterium tuberculosis mtrA or katG) from PDB. Perform energy minimization and protonation state adjustments at physiological pH.
-
Docking Protocols : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. For this compound, docking scores (e.g., -3.053 for mtrA) indicate moderate affinity, with key interactions including hydrogen bonds (e.g., ARG167) and π-cation interactions .
-
Validation : Compare results with known inhibitors (e.g., ethambutol) and conduct MD simulations (≥100 ns) to assess binding stability .
Table 1 : Docking Scores and Interactions of this compound with Bacterial Proteins
Target Protein Docking Score Key Residues Interaction Type mtrA -3.053 ARG167 π-cation katG -2.167 ARG595 H-bond Source: Molecular docking data from
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., antimicrobial, enzyme inhibition) under standardized conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in MIC values may arise from differences in bacterial strains or culture media .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using Connected Papers or PubMed) to identify trends. Statistical tools like ANOVA can assess significance of observed variations .
- Mechanistic Studies : Use knockout bacterial strains or siRNA silencing to confirm target specificity and rule off-target effects .
Q. What experimental designs are optimal for studying this compound’s photoreactivity in solid-state applications?
- Methodological Answer :
-
Crystallographic Setup : Grow single crystals of this compound salts (e.g., with Cl⁻ or SO₄²⁻) and irradiate with UV light (365 nm). Monitor reaction progress via X-ray diffraction to track dimer formation .
-
Kinetic Analysis : Use time-resolved FT-IR or Raman spectroscopy to quantify reaction rates. Key parameters include irradiation intensity (mW/cm²) and crystal lattice rigidity .
-
Thermal Stability : Post-reaction, conduct TGA (heating rate 10°C/min) to evaluate dimer stability. For example, biobased polyimides derived from this compound photodimers exhibit Td10 (10% weight loss) up to 366°C .
Table 2 : Thermal Stability of this compound-Derived Polyimides
Polymer Type Td10 (°C) Key Application Photodimer PI 366 Water-soluble films Source: Data from
Q. How are computational ADMET models applied to predict this compound’s pharmacokinetics?
- Methodological Answer :
- Software Tools : Use SwissADME or ADMETlab 2.0 to predict properties like gastrointestinal absorption (e.g., this compound shows moderate absorption due to polar surface area ~85 Ų) and BBB permeability .
- Toxicity Profiling : Run ProTox-II to assess hepatotoxicity (e.g., negative for this compound) and AMES mutagenicity. Note that nitro derivatives may show higher toxicity .
- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability) to refine models .
Q. Methodological Notes
- Data Contradiction Analysis : Always cross-reference experimental results with crystallographic data (e.g., CSD entries) or computational predictions to identify methodological outliers .
- Advanced Synthesis : For photodimer applications, pre-organize this compound in co-crystals with templating anions (e.g., PF₆⁻) to enhance reaction efficiency .
Properties
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-18-2, 17570-30-8 | |
Record name | p-Aminocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-aminocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.